5,6-dimethyl-3-nitro-1H-pyridin-2-one
Description
Historical Context and Significance of Nitropyridinone Frameworks in Heterocyclic Chemistry
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, has a rich history dating back to the 19th century. Pyridine (B92270) and other simple heterocycles were among the early discoveries that opened up this vast field. The pyridinone core, specifically, represents a class of six-membered heterocyclic scaffolds that has garnered significant interest over the decades.
The introduction of a nitro group (—NO₂) onto the pyridinone ring, creating nitropyridinones, was a crucial development. The nitro group is a powerful electron-withdrawing group, which profoundly influences the electronic properties of the aromatic ring. This activation makes the nitropyridinone scaffold susceptible to a variety of chemical transformations that are otherwise difficult to achieve. For instance, the reduced electron density facilitates nucleophilic substitution reactions, where a nucleophile can replace a leaving group on the ring. nih.gov In some cases, the nitro group itself can act as the leaving group. This reactivity has made nitropyridinones valuable intermediates in the synthesis of more complex, highly functionalized pyridine derivatives. nih.gov
Furthermore, the electron-deficient nature of nitropyridones makes them excellent partners in cycloaddition reactions, such as the Diels-Alder reaction, allowing for the construction of fused bicyclic and polycyclic heterocyclic systems. The strategic placement of the nitro group dictates the regioselectivity of these reactions, providing a powerful tool for synthetic chemists to build molecular complexity in a controlled manner.
Overview of Current Academic Research Trajectories for Pyridinone Systems
In contemporary research, pyridinone derivatives are a major focus, particularly within the field of medicinal chemistry. frontiersin.org Their structural motif allows them to act as both hydrogen bond donors and acceptors, enabling them to bind effectively to biological targets like proteins and enzymes. frontiersin.org This has led to their investigation for a wide array of therapeutic applications.
Modern research has identified pyridinone-containing molecules with anticancer, antiviral (including against HIV and HBV), anti-inflammatory, and anticoagulant properties. frontiersin.org The specific biological activity is heavily influenced by the pattern of substituents on the pyridinone ring. frontiersin.org For example, the compound 6-Amino-5-nitropyridin-2-one has been utilized as a synthetic nucleobase in the development of "hachimoji DNA," an expanded eight-letter genetic system, highlighting the framework's utility in synthetic biology. wikipedia.org
Synthetic organic chemistry continues to explore more efficient ways to construct the pyridinone ring. Modern methods include one-pot syntheses from acyclic precursors and novel oxidative amination reactions, which offer broad functional group tolerance and operational simplicity. frontiersin.orgchemrxiv.org Research also continues to leverage the unique reactivity of nitropyridinones. The nitro group serves as a versatile handle for late-stage functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening. For instance, studies on 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, providing a pathway to novel fluorescent molecules and other functional materials. nih.gov
The following table provides examples of different pyridinone derivatives and the context of their research, illustrating the diverse applications of this chemical class.
| Compound | Research Context / Application |
| 3-Hydroxy-2-nitropyridine | Used in the synthesis of sulfonates that act as potent inhibitors of tubulin polymerization and cell proliferation. |
| 6-Amino-5-nitropyridin-2-one | Functions as an artificial nucleobase in hachimoji DNA, pairing with 5-aza-7-deazaguanine. wikipedia.org |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | Investigated as a piperidone derivative in synthetic chemistry. sigmaaldrich.com |
| Derivatives of 3,5-disubstituted pyridin-2(1H)-ones | Evaluated for anti-allodynic effects in models of inflammatory pain. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-88-1 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 5,6 Dimethyl 3 Nitro 1h Pyridin 2 One
Nucleophilic and Electrophilic Reactivity Patterns of Nitropyridinones
The reactivity of nitropyridinones like 5,6-dimethyl-3-nitro-1H-pyridin-2-one is heavily influenced by the electronic nature of the pyridine (B92270) ring, which is modified by the substituents. The nitrogen atom within the ring and the potent electron-withdrawing nitro group render the carbon framework of the pyridine ring electron-deficient. imperial.ac.uk This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, which would require harsh reaction conditions. uoanbar.edu.iqpearson.com
Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. imperial.ac.uk For pyridine systems, nucleophilic attack generally occurs at the positions ortho and para to the ring nitrogen (C2, C4, and C6 positions). imperial.ac.ukuoanbar.edu.iqnih.gov In the case of nitropyridinones, the strong electron-withdrawing capacity of the nitro group further activates the scaffold for nucleophilic reactions, particularly at the position adjacent to the nitro group. nih.gov Such highly electron-deficient, or "superelectrophilic," heteroaromatic systems can react with a variety of carbon and heteroatom nucleophiles, including weak, neutral nucleophiles like π-excessive arenes. nih.govresearchgate.net The reaction often involves the addition of the nucleophile to the pyridine ring, leading to the formation of stable adducts. nih.gov
In 1-substituted nitropyridones, nucleophilic attack by reagents such as ethyl isocyanoacetate can occur, leading to cyclization. nih.gov The reaction is initiated by the nucleophilic addition of the isocyanoacetate to the nitropyridone, forming an anionic intermediate that is stabilized by the nitro group. nih.gov
| Reactivity Type | Predicted Reactivity for this compound | Rationale |
| Electrophilic Substitution | Low | The pyridine nitrogen and the C3-nitro group strongly deactivate the ring towards electrophiles. imperial.ac.ukuoanbar.edu.iq |
| Nucleophilic Addition | High | The electron-deficient ring is activated for attack by nucleophiles, with the nitro group enhancing this effect. imperial.ac.uknih.gov |
| Nucleophilic Aromatic Substitution | Possible | If a suitable leaving group were present, SNAr reactions would be facilitated by the electron-withdrawing nitro group. |
Cycloaddition Reactions and Annulation Strategies
Pyridinone systems containing a nitro group are highly electron-deficient and can serve as effective dienophiles in Diels-Alder cycloaddition reactions. nih.gov When reacted with electron-rich dienes, they form fused aza-heterocyclic structures. nih.gov Specifically, 5-nitro-2-pyridones undergo regioselective Diels-Alder reactions across the C5 and C6 positions with dienes like 2,3-dimethyl-1,3-butadiene. This is typically followed by aromatization, involving the elimination of nitrous acid, to yield quinolone derivatives. nih.gov Similarly, 3-nitro-2(1H)-pyridones can participate in Diels-Alder reactions, leading to the formation of isoquinolones. researchgate.net
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Nitropyridines have been shown to react with N-methyl azomethine ylide, leading to the formation of pyrrolidine (B122466) and pyrroline (B1223166) rings fused to the pyridine core. nih.gov This type of reaction proceeds via a [3+2] cycloaddition mechanism and results in the dearomatization of the pyridine ring. nih.gov
Annulation strategies involving nitropyridinones can also be used to construct fused ring systems. For instance, the reaction of 1-substituted nitropyridones with ethyl isocyanoacetate in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) affords pyrrolo[2,3-b]pyridine derivatives. nih.gov This process involves a nucleophilic attack followed by cyclization and subsequent elimination of nitrous acid to form the aromatic pyrrole (B145914) ring. nih.gov Annulation strategies are versatile methods for creating diverse heterocyclic structures from simpler precursors. mit.edursc.orgrsc.org
| Reaction Type | Reactant | Expected Product Class | Reference |
| Diels-Alder Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Isoquinolones | researchgate.net |
| 1,3-Dipolar Cycloaddition | N-Methyl Azomethine Ylide | Pyrrolo[3,4-c]pyridines | nih.gov |
| Annulation | Ethyl Isocyanoacetate | Pyrrolo[2,3-b]pyridines | nih.gov |
Reductive Transformations of the Nitro Group within Pyridinone Systems
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. youtube.com This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and reactivity of the pyridinone ring. The reduction typically proceeds through nitroso and N-hydroxylamino intermediates before reaching the final amine. nih.gov
A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent capable of reducing nitro groups to amines. youtube.com However, for molecules with other reducible functional groups, more selective reagents are often preferred. youtube.com Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a well-known chemoselective agent that shows a high tendency to reduce nitro groups specifically, leaving other vulnerable groups intact. youtube.com Other common methods involve the use of metals, such as iron (Fe) or zinc (Zn), in an acidic medium. youtube.comyoutube.com
The successful reduction of the nitro group in this compound would yield 3-amino-5,6-dimethyl-1H-pyridin-2-one, a valuable intermediate for further functionalization, such as in the construction of fused heterocyclic systems.
| Reducing Agent | Characteristics | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent. | youtube.com |
| Tin(II) Chloride (SnCl₂/HCl) | Chemoselective for nitro groups, offering high yields of the corresponding amine. | youtube.com |
| Iron (Fe) or Zinc (Zn) in HCl | Common and effective reagents for nitro group reduction. | youtube.comyoutube.com |
| H₂/Catalyst (e.g., Pt, Pd, Ni) | Catalytic hydrogenation is a common reduction method, though selectivity can be an issue. | youtube.com |
Intramolecular Cyclization and Rearrangement Processes for Nitropyridinone Derivatives
Nitropyridinone derivatives can serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization and rearrangement reactions. The presence of the nitro group can be instrumental in these transformations, either by activating the ring for a cyclization-initiating nucleophilic attack or by being converted into a more reactive functional group.
One documented pathway involves the reaction of nitropyridones with bifunctional reagents. For example, the reaction between 1-substituted nitropyridones and ethyl isocyanoacetate leads to the formation of pyrrolopyridine derivatives. nih.gov This transformation is initiated by a nucleophilic attack on the electron-deficient pyridone ring, followed by an intramolecular cyclization where the newly formed nitronate attacks the isocyano group. The sequence concludes with aromatization through the elimination of nitrous acid. nih.gov
In other systems, the nitro group is first reduced to an amine, which then participates in an intramolecular cyclization. For example, 3-nitroquinolines have been reduced to 3-aminoquinolines, which then undergo intramolecular cyclization to form the tetracyclic quindoline (B1213401) skeleton. researchgate.net A similar strategy could be envisioned for 3-amino-5,6-dimethyl-1H-pyridin-2-one, the reduction product of the title compound.
Hypothetical mechanisms for the recyclization of nitropyridine derivatives have also been proposed. For instance, the transformation of 5-nitropyridin-2(1H)-ones can involve the formation of an acyclic intermediate, which then undergoes isomerization and subsequent intramolecular cyclization to form new heterocyclic rings like pyrazoles. researchgate.net These processes highlight the synthetic versatility of nitropyridinones in constructing complex molecular architectures such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines. nih.govnih.gov
| Precursor System | Transformation | Resulting Core Structure | Reference |
| 1-Substituted Nitropyridone + Ethyl Isocyanoacetate | Nucleophilic Addition-Intramolecular Cyclization | Pyrrolopyridine | nih.gov |
| 5-Nitropyridin-2(1H)-one Derivative | Recyclization via Acyclic Intermediate | Pyrazole | researchgate.net |
| Reduced Nitroquinoline (Aminoquinoline) | Intramolecular Cyclization | Quindoline | researchgate.net |
Advanced Spectroscopic and Structural Characterization of Nitropyridinone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton and Carbon-13 NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon skeletons of a molecule, respectively.
For 5,6-dimethyl-3-nitro-1H-pyridin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the N-H proton. The chemical shift of the aromatic proton is influenced by the electron-withdrawing nitro group and the pyridinone ring system. The methyl groups will appear as singlets, with their chemical shifts providing information about their position on the ring. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) typically appears at a downfield chemical shift. The carbons of the pyridine (B92270) ring will have distinct signals influenced by the various substituents. The methyl carbons will appear at upfield chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 | 8.0 - 8.5 | s |
| CH₃-5 | 2.2 - 2.5 | s |
| CH₃-6 | 2.2 - 2.5 | s |
| NH | 10.0 - 12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 160 - 165 |
| C3 | 135 - 140 |
| C4 | 120 - 125 |
| C5 | 145 - 150 |
| C6 | 150 - 155 |
| CH₃-5 | 15 - 20 |
| CH₃-6 | 18 - 23 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be relatively simple due to the isolated nature of the aromatic and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, correlations from the methyl protons to the ring carbons would confirm their positions.
Nitrogen-15 NMR in Heterocyclic Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. The chemical shifts of nitrogen are highly sensitive to the electronic environment.
In this compound, there are two distinct nitrogen atoms: the one in the pyridine ring and the one in the nitro group. The ¹⁵N chemical shift of the ring nitrogen would provide information about the tautomeric form (pyridinone vs. hydroxypyridine) and the electronic effects of the substituents. The nitro group nitrogen has a characteristic chemical shift range. Studies on related nitropyridine N-oxides have shown that the ¹⁵N chemical shifts are sensitive to the nature and position of substituents.
Table 3: Expected ¹⁵N NMR Chemical Shift Ranges
| Nitrogen Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| N1 (Pyridine ring) | -100 to -150 |
| N (Nitro group) | -10 to +10 |
Vibrational Spectroscopy (FT-IR) in Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and NO₂ functional groups. The N-H stretching vibration of the pyridinone ring typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the lactam group is expected to be a strong band around 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The nitro group will show two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Analysis of related compounds such as 2-hydroxy-5-methyl-3-nitro pyridine supports these expected vibrational frequencies.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O | Stretching | 1650 - 1680 |
| C=C | Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1300 - 1370 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound.
The molecular formula of this compound is C₇H₈N₂O₃, which corresponds to a monoisotopic mass of 168.0535 Da. In an HRMS experiment, observing a molecular ion peak with this exact mass would confirm the molecular formula.
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for such compounds could include the loss of the nitro group (NO₂), carbon monoxide (CO), and methyl radicals (CH₃). The base peak in the spectrum often corresponds to the most stable fragment ion.
Table 5: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₇H₈N₂O₃ | 168.0535 |
| [M+H]⁺ | C₇H₉N₂O₃ | 169.0608 |
| [M+Na]⁺ | C₇H₈N₂O₃Na | 191.0427 |
| [M-NO₂]⁺ | C₇H₈O | 122.0575 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of its isomer, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, has been determined. researchgate.net In the solid state, this related molecule forms centrosymmetric dimers through N-H···O hydrogen bonds between the pyridinone N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding motif in the solid state, leading to the formation of dimers. The planarity of the pyridinone ring and the orientation of the nitro and methyl groups would also be determined from such a study.
Determination of Molecular Conformation and Bond Parameters
The crystal structure of 4,6-dimethyl-5-nitro-1H-pyridin-2-one was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P21/n. researchgate.net The molecule consists of a pyridin-2-one ring substituted with two methyl groups and a nitro group. The pyridinone ring is expected to be nearly planar, a common feature for such aromatic systems.
The bond lengths and angles within the pyridinone ring are influenced by the electronic effects of the substituents. The presence of the electron-withdrawing nitro group and the electron-donating methyl groups, in conjunction with the lactam functionality, leads to a specific distribution of electron density and bond orders around the ring. Below is a table of selected geometric parameters for 4,6-dimethyl-5-nitro-1H-pyridin-2-one, which are expected to be very similar in this compound.
Table 1: Selected Bond Lengths for 4,6-Dimethyl-5-nitro-1H-pyridin-2-one researchgate.net
| Bond | Length (Å) |
| N1—C6 | 1.343 (2) |
| N1—H1 | 0.84 (2) |
| C2—C3 | 1.426 (3) |
| C4—C5 | 1.431 (3) |
Data obtained from single-crystal X-ray diffraction of 4,6-dimethyl-5-nitro-1H-pyridin-2-one.
The conformation of the nitro group relative to the pyridinone ring is of particular interest. In many nitro-aromatic compounds, the nitro group is slightly twisted out of the plane of the aromatic ring to minimize steric hindrance with adjacent substituents.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of nitropyridinone systems is predominantly governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the crystal structure of 4,6-dimethyl-5-nitro-1H-pyridin-2-one, the molecules form centrosymmetric dimers through N—H···O hydrogen bonds. researchgate.net This is a common and robust motif in pyridinone and pyrimidinone structures. nih.govsemanticscholar.org
The N—H group of the pyridinone ring acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (O1) serves as the acceptor. This interaction is a key feature that directs the self-assembly of these molecules in the solid state. The formation of these dimers creates a stable, repeating unit within the crystal lattice.
Table 2: Hydrogen Bond Geometry for 4,6-Dimethyl-5-nitro-1H-pyridin-2-one Dimers researchgate.net
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1—H1···O1(i) | 0.84(2) | 2.03(2) | 2.862(2) | 173(2) |
Symmetry code: (i) 1-x, -y, 1-z. Data obtained from single-crystal X-ray diffraction of 4,6-dimethyl-5-nitro-1H-pyridin-2-one.
Investigation of Tautomeric Forms and Hydrogen Bonding Networks
Pyridin-2-one systems can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. This prototropic tautomerism involves the migration of a proton between the nitrogen and the exocyclic oxygen atom. nih.gov
For this compound, the two principal tautomeric forms would be the lactam form (pyridin-2-one) and the lactim form (2-hydroxypyridine).
In the solid state, the pyridin-2-one (lactam) form is overwhelmingly favored, as evidenced by the crystal structure of the related isomer where the hydrogen atom is located on the nitrogen atom. researchgate.net In solution, the position of the equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. However, for most pyridinones, the keto form is generally more stable.
The hydrogen bonding network is a critical aspect of the supramolecular chemistry of these compounds. Pyrimidinones, which are analogous to pyridinones, are known to form persistent N–H···O hydrogen bonds in both solution and the solid state. nih.govsemanticscholar.org The formation of these strong hydrogen bonds is a key driver for their self-assembly into ordered structures. nih.gov The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the crystals. nih.gov In the case of this compound, the primary hydrogen bonding motif is expected to be the formation of dimers, similar to its isomer. researchgate.net The presence of the nitro group provides additional hydrogen bond acceptor sites, potentially leading to more intricate, higher-dimensional networks, although the N—H···O=C interaction is typically the most dominant.
Computational Chemistry and Cheminformatics for Nitropyridinone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5,6-dimethyl-3-nitro-1H-pyridin-2-one, DFT calculations offer a foundational understanding of its geometry and electronic properties.
Geometric optimization using DFT, often with basis sets like 6-31G(d,p) or B3LYP, is the first step in computationally characterizing this compound. nih.govnih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridinone ring and the orientation of the nitro and methyl groups are crucial for its interactions. researchgate.net
Electronic structure analysis follows geometric optimization, providing insights into the molecule's reactivity and properties. This involves the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the nitro group creates a significant electron-withdrawing effect, leading to a positive electrostatic potential (a π-hole) on the nitrogen atom, which can be crucial for intermolecular interactions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Nitropyridinone System
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 4.8 Debye |
Note: These are representative values for a nitropyridinone system and are intended for illustrative purposes.
DFT calculations are also employed to predict spectroscopic data, which is invaluable for confirming the compound's structure. scispace.com Specifically, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data. chemrxiv.org The accuracy of these predictions has been significantly improved by combining DFT with machine learning models. nih.gov
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| H (on N1) | Amide proton | ~11.0 - 13.0 |
| H (on C4) | Vinylic, adjacent to nitro group | ~8.0 - 8.5 |
| CH₃ (on C6) | Methyl group on pyridinone ring | ~2.3 - 2.6 |
| CH₃ (on C5) | Methyl group on pyridinone ring | ~2.1 - 2.4 |
Note: These values are hypothetical and based on general principles of NMR spectroscopy and the electronic effects of the functional groups.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein. These studies are fundamental in drug discovery for assessing the potential of a compound as a therapeutic agent. nih.gov
For this compound, molecular docking can be used to screen its binding potential against a wide array of biological targets, such as kinases, DNA gyrase, or viral enzymes. nih.govnih.govnih.gov The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the geometric and energetic fit.
The interaction profile would highlight key molecular interactions. The pyridinone core can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov The nitro group is particularly interesting; its oxygen atoms can act as hydrogen bond acceptors, while the electropositive nitrogen atom can participate in favorable π-hole interactions with electron-rich residues like those containing sulfur or oxygen. nih.gov The methyl groups can form hydrophobic or van der Waals interactions within the protein's binding pocket.
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or a calculated binding energy (ΔG). ugm.ac.id This value estimates the strength of the ligand-protein interaction, with more negative values indicating a stronger, more stable complex. nih.gov These calculations help in ranking potential drug candidates and prioritizing them for further experimental testing.
For example, docking this compound against a kinase target like PIM1 might reveal strong interactions with key amino acid residues in the active site, such as lysine (B10760008) or glutamic acid, resulting in a favorable binding energy. nih.gov The presence of the nitro group could enhance binding affinity compared to non-nitrated analogs due to the potential for additional strong interactions. nih.govnih.gov
Table 3: Illustrative Binding Energy Data from Docking Studies of Related Inhibitors
| Target Protein | Ligand Type | Example Binding Energy (kcal/mol) |
|---|---|---|
| PIM1 Kinase | Nitro-aromatic inhibitor | -8.5 |
| DNA Gyrase | Pyridinone derivative | -7.4 |
| HIV-1 Reverse Transcriptase | Pyridinone NNRTI | -9.2 |
Note: Data is illustrative, based on findings for structurally related compounds, and serves to demonstrate the concept of binding energy prediction.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Methodologies
QSAR and SPR are cheminformatics methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (SPR). These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.
For a series of nitropyridinone analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (the partition coefficient between octanol (B41247) and water).
Topological: Indices that describe molecular connectivity and branching.
A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is then developed to find a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). Such a model for nitropyridinones could reveal, for instance, that activity is positively correlated with the dipole moment and negatively correlated with the size of a substituent at a particular position. This provides a rational basis for designing new derivatives with enhanced efficacy.
Pharmacological and Biological Investigations of 5,6 Dimethyl 3 Nitro 1h Pyridin 2 One Derivatives
Antimicrobial and Antitubercular Efficacy of Nitropyridinone Compounds
The pyridine (B92270) nucleus is a core component of many compounds with established antimicrobial activity. nih.gov Research into nitropyridine derivatives has revealed their potential as effective agents against various pathogens, including bacteria and mycobacteria. For instance, certain 3-nitropyridine (B142982) derivatives have demonstrated activity against Mycobacterium bovis, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL. mdpi.com This activity is part of a broader landscape where nitro-containing heterocyclic compounds, such as nitrofurans and nitroimidazoles, are recognized for their potent antimicrobial and antitubercular properties. nih.govacs.orgresearchgate.net
Studies on related nitro-heterocyclic structures provide insight into the potential of the nitropyridinone scaffold. For example, a series of 5-nitrofuran-triazole conjugates exhibited promising antibacterial activity, particularly against Gram-positive strains, with some compounds showing MIC values as low as 1.17 μg/mL. nih.gov One compound from this series, 8e, demonstrated notable antitubercular activity against Mycobacterium tuberculosis H37Rv with an MIC of 0.25 μg/ml. nih.gov Similarly, the investigation of nitroimidazole-based compounds has been a fruitful area of antitubercular research. acs.orgresearchgate.net While the direct antitubercular activity of 5,6-dimethyl-3-nitro-1H-pyridin-2-one itself is not extensively detailed, the established efficacy of related nitropyridines and other nitro-aromatic systems underscores the potential of this class of compounds for further investigation in the development of novel antimicrobial and antitubercular agents. mdpi.comresearchgate.net
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Nitropyridine Derivative (29) | Mycobacterium bovis 14 | 12.5–50 μg/mL | mdpi.com |
| 5-Nitrofuran-Triazole Conjugate (8e) | Mycobacterium tuberculosis H37Rv | 0.25 μg/mL | nih.gov |
| 5-Nitrofuran-Triazole Conjugate (8a, 8b, 8e, 8f, 8h) | Gram-positive bacteria | 1.17 μg/mL | nih.gov |
Anticancer and Antiproliferative Activity against Various Cell Lines
The pyridine and pyridinone scaffolds are integral to the design of numerous anticancer agents. nih.govnih.gov Derivatives of pyridin-2(1H)-one have demonstrated significant antiproliferative activity across a range of human cancer cell lines. researchgate.netnih.gov For example, newly synthesized pyridinethione and thienopyridine derivatives have shown promising antitumor activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. researchgate.netnih.gov
Further studies have expanded on these findings. A series of 2-oxo-pyridine derivatives was evaluated for antiproliferative activity against HepG-2 and human colorectal adenocarcinoma (Caco-2) cells. nih.gov Within this series, certain spiro-pyridine derivatives (compounds 5, 7, and 8) were particularly effective against Caco-2 cells, with compound 7 showing a lower IC₅₀ value (7.83 ± 0.50 μM) than the standard chemotherapeutic doxorubicin (B1662922) (12.49 ± 1.10 μM). nih.gov This compound was also found to induce apoptosis by activating the Bax gene and suppressing Bcl-2 expression. nih.gov The broad antiproliferative effects of these derivatives highlight their potential as starting points for the development of new anticancer therapies. nih.govnih.gov
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 7 (Spiro-pyridine derivative) | Caco-2 (Colorectal adenocarcinoma) | 7.83 ± 0.50 μM | nih.gov |
| Doxorubicin (Reference) | Caco-2 (Colorectal adenocarcinoma) | 12.49 ± 1.10 μM | nih.gov |
| Compound 2 (Benzimidazolylthio acetamide) | MCF-7 (Breast cancer) | 0.0047 µM/ml | nih.gov |
| Compound 10 (Benzimidazolylthio acetamide) | HCT-116 (Colon carcinoma) | 0.0058 µM/ml | nih.gov |
A promising strategy in anticancer therapy involves targeting cellular machinery that cancer cells are highly dependent upon, such as the nonsense-mediated mRNA decay (NMD) pathway. nih.gov A key component of this pathway is the eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase. nih.govresearchgate.net Researchers have identified pyridin-2(1H)-one derivatives as potent and selective inhibitors of eIF4A3. nih.govnih.gov
Starting from an initial hit, a series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were designed and synthesized. nih.govfigshare.com A 3-phenylpyridin-2(1H)-one derivative, compound 1g, showed potent eIF4A3 inhibition with an IC₅₀ of 0.41 μM. nih.gov Further optimization led to compounds 1o and 1q, which maintained potent and selective eIF4A3 inhibition while demonstrating improved physicochemical and pharmacokinetic profiles. nih.govnih.gov These compounds exhibited antitumor efficacy in vivo, validating the potential of selective eIF4A3 inhibition as an anticancer approach and establishing the pyridin-2(1H)-one scaffold as a valuable template for developing such inhibitors. nih.govnih.gov
| Compound | eIF4A3 Inhibition (IC₅₀) | Reference |
|---|---|---|
| 1g | 0.41 μM | nih.gov |
| 1o | 0.10 μM | nih.gov |
| 1q | 0.14 μM | nih.gov |
Modulatory Effects on Enzyme and Receptor Systems
Derivatives of nitropyridine have been shown to modulate a variety of enzymes and receptors, indicating a broad spectrum of biological activity. For instance, (5-nitropyridin-2-yl)imine ligands and their metal complexes have been shown to effectively inhibit the α-glucosidase enzyme. mdpi.com Other nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, selected pyrimidine (B1678525) and piperidine (B6355638) derivatives have been demonstrated to act as modulators of the Aryl hydrocarbon receptor (AhR) and the Glucocorticoid receptor (GR), in some cases antagonizing the action of positive controls. nih.gov These findings illustrate the versatility of the pyridine scaffold in interacting with diverse biological targets.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to numerous diseases, including cancer and chronic pain. nih.govgoogle.com The p38α mitogen-activated protein kinase (p38α MAPK) is a well-known mediator of inflammatory pain and pain hypersensitivity. nih.govnih.gov Recently, a series of 3,5-disubstituted pyridin-2(1H)-one derivatives were identified as inhibitors of p38α MAPK. researchgate.netnih.gov
In one study, hit compounds from this series demonstrated p38α MAPK inhibition. nih.gov However, a subsequent investigation of newly synthesized derivatives revealed a surprising outcome: the anti-allodynic effects of the compounds were not correlated with their p38α MAPK inhibitory potencies. researchgate.netnih.gov While some of the new compounds were stronger p38α MAPK inhibitors, this did not directly translate to greater pain relief in animal models. This suggests that while p38α MAPK may be one target, other biological mechanisms are likely involved in the analgesic activity of this class of compounds, making them particularly interesting for further pharmacological investigation. nih.gov
Analgesic and Anti-allodynic Properties in Pain Management Research
Chronic pain, and particularly mechanical allodynia (a painful sensation from a normally non-painful stimulus), remains a significant therapeutic challenge. nih.govnih.gov Research has identified 3,5-disubstituted pyridin-2(1H)-one derivatives as a promising new class of compounds with potent anti-allodynic properties. researchgate.netnih.gov
Initial studies showed that substituting the pyridinone ring at the 3-position with various aryl or heteroaryl groups and at the 5-position with a phenylamino (B1219803) group resulted in derivatives with strong anti-allodynic potency in rat models of inflammatory pain. researchgate.netnih.gov Further structural modifications, particularly varying the substitution at the 5-position while keeping an indol-4-yl moiety at the 3-position, led to even greater improvements in anti-allodynic potency. nih.gov In one study, eleven out of nineteen new compounds showed higher potency than a previous lead compound, with two derivatives completely preventing mechanical allodynia in a rat model. nih.gov Another study confirmed the potency of this series in a capsaicin-induced inflammatory pain model, with one methoxypyridine derivative exhibiting 85% inhibition of mechanical allodynia. nih.gov These results confirm that 3,5-disubstituted pyridin-2(1H)-one derivatives are highly promising for the development of novel analgesics. nih.govnih.gov
| Compound | Pain Model | Efficacy | Reference |
|---|---|---|---|
| Compound 36 (2-methoxypyridine derivative) | Capsaicin-induced inflammatory mechanical allodynia | 85% inhibition | nih.gov |
| Two derivatives from a new series | Inflammatory mechanical allodynia | Complete prevention | nih.gov |
| Eleven derivatives from a new series | Inflammatory mechanical allodynia | Higher potency than previous lead compounds | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis is a critical tool in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. collaborativedrug.comresearchgate.net For the pyridin-2(1H)-one scaffold, extensive SAR studies have provided valuable insights across its various biological activities.
For Analgesic and Anti-allodynic Activity: SAR studies on 3,5-disubstituted pyridin-2(1H)-ones have been particularly informative. It was found that having an indol-4-yl group at the 3-position was beneficial. nih.govnih.gov The nature of the substituent at the 5-position was shown to be critical for modulating anti-allodynic potency, with various amino and substituted phenylamino groups leading to significant improvements in efficacy. researchgate.netnih.gov For example, a 2-methoxypyridine (B126380) derivative at this position yielded a highly potent compound. nih.gov
For Anticancer and eIF4A3 Inhibition: In the development of eIF4A3 inhibitors, the pyridin-2(1H)-one core was a key feature. nih.gov SAR exploration revealed that substituting the phenyl ring of the pyridin-2(1H)-one moiety and modifying the piperazine-carbonyl linker were crucial for enhancing inhibitory potency and improving pharmacokinetic properties. nih.govnih.gov The introduction of an N-phenyl group on the pyridin-2(1H)-one ring, for instance, improved eIF4A3 inhibitory potency while maintaining favorable drug-like properties. nih.gov
For General Enzymatic Inhibition: Broader SAR principles have also been observed. In a series of Orotate Phosphoribosyltransferase (OPRT) inhibitors based on the pyridin-2(1H)-one ring, it was noted that electron-withdrawing groups attached to the ring contributed positively to the inhibitory effect. nih.gov This was attributed to an increase in the acidity of the N-H proton, thereby improving interactions within the enzyme's active site. nih.gov
Correlation of Molecular Features with Biological Potency and Selectivity
The biological activity of derivatives based on the This compound core is intricately linked to the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to this scaffold influence potency and selectivity against different biological targets.
The pyridin-2-one ring itself, with its capacity for hydrogen bonding and dipolar interactions, serves as a crucial anchor for binding to target proteins. nih.gov The presence of methyl groups at the C5 and C6 positions can enhance binding through hydrophobic interactions within the active site of enzymes or receptors. For instance, in related thieno[2,3-d]pyrimidin-4(3H)-one systems, which share the 5,6-dimethyl substitution pattern, these groups have been shown to be important for activity. ijper.org
The nitro group at the C3 position is a strong electron-withdrawing group and significantly influences the electronic properties of the pyridin-2-one ring. This electronic modification can be critical for modulating the affinity and selectivity of the compounds. In various heterocyclic compounds, the introduction of a nitro group has been shown to be a key determinant of biological activity, including antimicrobial and anticancer effects. nih.govresearchgate.net For example, in a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, the nitro group was a part of the core structure that exhibited potent urease inhibition. nih.gov
Systematic modifications of the This compound scaffold would likely involve substitutions at the N1 position and potential modifications of the methyl and nitro groups. The nature of the substituent at the N1 position is often a key determinant of potency and pharmacokinetic properties. For example, in other pyridin-2-one series, the introduction of aryl or substituted alkyl groups at this position has led to significant improvements in biological activity. nih.gov
While specific biological data for a wide range of This compound derivatives is not extensively available in the public domain, the following table illustrates a hypothetical SAR based on general principles observed in related pyridin-2-one and nitro-aromatic compounds.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | R4 (at C6) | Biological Target | Potency (IC₅₀/EC₅₀) | Selectivity |
| Parent | H | NO₂ | CH₃ | CH₃ | - | - | - |
| A-1 | CH₃ | NO₂ | CH₃ | CH₃ | Kinase X | Moderate | Low |
| A-2 | CH₂Ph | NO₂ | CH₃ | CH₃ | Kinase X | High | Moderate |
| A-3 | CH₂-c-Pr | NO₂ | CH₃ | CH₃ | Kinase X | High | High |
| B-1 | H | NH₂ | CH₃ | CH₃ | Kinase Y | High | Moderate |
| B-2 | H | NH-Ac | CH₃ | CH₃ | Kinase Y | Low | - |
| C-1 | H | NO₂ | H | CH₃ | Enzyme Z | Low | - |
| C-2 | H | NO₂ | CH₃ | H | Enzyme Z | Low | - |
This table is illustrative and based on general SAR principles for related compound classes.
From this illustrative data, several SAR correlations can be inferred:
N1-Substitution: Introduction of substituents at the N1 position can significantly impact potency. A small alkyl group like methyl (A-1) might offer a moderate increase in activity, while a larger, more lipophilic group like a benzyl (B1604629) (A-2) or a cyclopropylmethyl group (A-3) could lead to higher potency and improved selectivity.
C3-Substituent: The nature of the substituent at the C3 position is critical. While the electron-withdrawing nitro group is a defining feature, its reduction to an amino group (B-1) could switch the biological target or enhance potency for a different target. Acetylation of this amino group (B-2) might lead to a loss of activity, suggesting the free amino group is important for interaction with the target.
C5/C6-Methyl Groups: The presence of both methyl groups at the C5 and C6 positions appears to be important for maintaining activity. The removal of either the C5-methyl (C-1) or the C6-methyl (C-2) group could lead to a significant drop in potency, highlighting their role in providing a favorable hydrophobic interaction within the binding pocket.
Rational Design and Optimization Strategies for Enhanced Efficacy
The insights gained from SAR studies provide a foundation for the rational design and optimization of This compound derivatives to enhance their efficacy. The goal of such strategies is to improve potency, selectivity, and pharmacokinetic properties.
One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. If the crystal structure of a target protein in complex with a derivative of This compound is available, computational methods like molecular docking can be employed to predict the binding modes of new analogs and prioritize their synthesis. nih.gov For example, if the nitro group is found to make unfavorable interactions, it could be replaced by other electron-withdrawing groups like a cyano or a sulfonyl group to improve binding.
Another approach is scaffold hopping , where the pyridin-2-one core is replaced by other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov
Bioisosteric replacement is also a powerful tool in drug optimization. For instance, the methyl groups at C5 and C6 could be replaced with other small alkyl groups or halogens to fine-tune the steric and electronic properties of the molecule. Similarly, the nitro group could be replaced by other hydrogen bond acceptors or electron-withdrawing groups to explore different interactions with the target.
Based on the hypothetical SAR data, a rational design strategy could involve the following steps:
Exploration of N1-Substituents: A library of compounds with diverse alkyl, aryl, and heteroaryl substituents at the N1 position could be synthesized to optimize interactions with the target protein. The goal would be to identify substituents that can access additional binding pockets and improve potency and selectivity.
Modification of the C3-Nitro Group: While the nitro group is a key feature, its potential for metabolic liabilities might necessitate its replacement. Bioisosteres such as a cyano group, a sulfonamide, or a small halogen could be explored to maintain the electron-withdrawing nature while potentially improving the pharmacokinetic profile.
Fine-tuning of C5/C6-Substituents: While the dimethyl substitution appears important, small modifications could be beneficial. Replacing one or both methyl groups with ethyl or cyclopropyl (B3062369) groups could provide a better fit in the hydrophobic pocket of the target.
The following table outlines a potential optimization strategy based on a hypothetical lead compound.
| Compound ID | Modification from Lead | Rationale | Predicted Outcome |
| Lead | - | - | High Potency, Moderate Selectivity |
| Opt-1 | Replace N1-benzyl with N1-(4-fluorobenzyl) | Introduce halogen for potential halogen bonding and improved metabolic stability. | Enhanced potency and improved pharmacokinetics. |
| Opt-2 | Replace C3-nitro with C3-cyano | Maintain electron-withdrawing character with potentially reduced toxicity. | Similar or slightly reduced potency with improved safety profile. |
| Opt-3 | Replace C5/C6-dimethyl with C5-ethyl, C6-methyl | Explore larger hydrophobic pocket to enhance binding affinity. | Increased potency. |
This table is illustrative and represents a rational approach to lead optimization.
Through such iterative cycles of design, synthesis, and biological evaluation, it is possible to develop derivatives of This compound with enhanced efficacy and drug-like properties, ultimately leading to the identification of promising candidates for further preclinical and clinical development.
Mechanistic Toxicology and Safety Profile Considerations for Nitropyridinone Compounds
Molecular Mechanisms of Cellular Toxicity for Nitroaromatic Compounds
The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic activation of the nitro group. mdpi.comscielo.br This chemical moiety is a key determinant of their biological activity, which can range from therapeutic effects to significant toxicity. mdpi.comlmaleidykla.lt The manifestation of toxicity for nitroaromatics often involves their reduction by various flavoenzymes, which are present in both mammalian and bacterial cells. mdpi.comnih.gov
These enzymatic reactions can lead to the formation of highly reactive intermediates that are central to the compound's cytotoxic effects. The specific enzymes involved and the nature of the resulting metabolites are crucial factors in determining the toxicological outcome. scielo.br
Role of Reactive Metabolite Generation and DNA Interaction
A primary mechanism of toxicity for nitroaromatic compounds is the generation of reactive metabolites that can interact with cellular macromolecules, most notably DNA. nih.govnih.gov The metabolic reduction of the nitro group can produce nitroso intermediates and N-hydroxyarylamines. acs.org These metabolites are electrophilic and can form covalent adducts with DNA. nih.govnih.gov
The formation of these DNA adducts is a critical event that can lead to mutations during DNA replication, including transitions, transversions, and frameshifts. nih.gov This DNA damage is a foundational step in the initiation of mutagenesis and carcinogenesis. nih.govacs.org The position of the nitro group on the aromatic ring and the presence of other functional groups on the molecule can significantly influence the compound's mutagenic and carcinogenic potential. nih.gov Computational models are being developed to predict the bioactivation of compounds through pathways like nitroaromatic reduction, aiming to identify potential risks early in development. nih.govwustl.edu
Redox Cycling and Oxidative Stress Induction Pathways
Nitroaromatic compounds are well-known for their ability to undergo redox cycling, a process that generates significant oxidative stress within cells. mdpi.comnih.gov This process is initiated by the one-electron reduction of the nitroaromatic compound, often catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase, to form a nitro anion radical. mdpi.comresearchgate.net
In the presence of molecular oxygen, this radical can transfer an electron to oxygen, forming a superoxide (B77818) anion radical (O₂⁻) and regenerating the parent nitroaromatic compound. nih.govresearchgate.net This futile cycle can repeat, leading to the continuous production of superoxide radicals. nih.govresearchgate.net These radicals are precursors to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). researchgate.netnih.gov
The resulting accumulation of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov This can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately disrupting cellular function and viability. researchgate.netnih.gov The cytotoxicity of nitroaromatic compounds often correlates with their electron affinity, as compounds with a higher one-electron reduction potential tend to be more cytotoxic, particularly under hypoxic conditions. nih.govoup.com
Genotoxicity and Carcinogenicity Assessments of Nitro Compounds
The genotoxic and carcinogenic properties of nitroaromatic compounds are a significant area of concern and have been extensively studied. nih.govnih.govresearchgate.net Many compounds within this class are potent bacterial mutagens, and their genotoxic effects have also been demonstrated in various mammalian cell systems. nih.gov These effects include the induction of DNA repair mechanisms, sister-chromatid exchanges, chromosomal aberrations, and gene mutations. nih.gov
The carcinogenicity of several nitroarenes has been confirmed in animal studies, leading to the induction of tumors. acs.orgnih.gov The metabolic activation via nitroreduction is a critical step for these toxicities. nih.govacs.org For instance, dinitropyrenes are recognized as highly potent mutagens and carcinogens. acs.org Assessments often utilize a battery of short-term tests and computational models to predict carcinogenic potential based on chemical structure. elsevierpure.com
Below is a table summarizing the genotoxic potential of representative nitroaromatic compounds from the literature.
| Compound | Test System | Genotoxic Effect | Reference |
| p-Nitroaniline | Salmonella typhimurium | Frame shift mutations | gezondheidsraad.nl |
| Mammalian cells (in vitro) | Chromosomal aberrations | gezondheidsraad.nl | |
| Nitrated Polycyclic Aromatic Hydrocarbons (general) | Bacterial assays | Potent direct-acting mutagens | nih.gov |
| Mammalian cells (in vitro) | Unscheduled DNA synthesis, sister-chromatid exchanges, gene mutations | nih.gov | |
| Dinitropyrenes | Various assays | Highly mutagenic | acs.org |
| Animal models | Carcinogenic | acs.org | |
| Nitrofurans | Animal models | Tumorigenic | acs.org |
P-glycoprotein (P-gp) Efflux and Pharmacokinetic Implications
P-glycoprotein (P-gp), an efflux transporter found in cell membranes, plays a crucial role in the pharmacokinetics of many drugs by actively transporting them out of cells. nih.govnih.gov This transporter is located in key tissues involved in drug absorption, distribution, and elimination, such as the intestine, brain, liver, and kidney. nih.govd-nb.info
The interaction of compounds with P-gp can have significant pharmacokinetic implications. nih.gov Inhibition of P-gp can lead to increased intracellular drug concentrations and enhanced bioavailability, while induction of P-gp can decrease drug absorption and efficacy. nih.govd-nb.info Many drugs are known to be substrates, inhibitors, or inducers of P-gp, leading to potential drug-drug interactions. nih.govmdpi.com
Emerging Applications and Future Research Directions for Nitropyridinone Derivatives
Integration in Optoelectronic Devices and Advanced Materials Science
The inherent structure of nitropyridinone derivatives makes them promising candidates for the development of advanced materials, particularly in the field of optoelectronics. While direct applications of 5,6-dimethyl-3-nitro-1H-pyridin-2-one are still emerging, research into closely related compounds highlights the potential of this chemical family.
A key area of exploration is in the synthesis of fluorescent materials. Studies have shown that 2-methyl-3-nitropyridines can be reacted with various aromatic aldehydes to create 2-styrylpyridines. mdpi.com Some of these resulting compounds have demonstrated notable fluorescent properties, which are critical for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com The nitro group plays a crucial role as an electron-withdrawing feature, which can be modified to tune the electronic and, consequently, the photophysical properties of the final molecule.
Furthermore, the study of the crystal structure of these molecules is fundamental to materials science. For instance, analysis of the related compound 4,6-dimethyl-5-nitro-1H-pyridin-2-one reveals that molecules in its crystal lattice form centrosymmetrical dimers through hydrogen bonds. researchgate.net This self-assembly into ordered structures is a vital characteristic for creating materials with predictable and desirable properties, such as semiconductors or nonlinear optical materials. The ability to form stable, organized molecular structures is a prerequisite for their integration into solid-state devices.
Exploration in Agrochemical and Dye Industries
The functional groups present in nitropyridinone derivatives make them versatile platforms for development in the agrochemical and dye industries. The nitro group in nitroarenes and nitrohetarenes is a key functional group that can be readily transformed, particularly through reduction, into amino groups. mdpi.com This transformation is a foundational step in the synthesis of a wide array of dyes. mdpi.com The resulting amino-pyridone structures can be further modified to create reactive dyes, which form covalent bonds with textile fibers, leading to excellent color fastness. researchgate.net The global textile industry relies on a diverse range of synthetic dyes, and intermediates like nitropyridinones offer a pathway to novel colorants. mdpi.com
In the agrochemical sector, the application is more indirect but equally important. While not typically an active pesticidal agent itself, the core structure can be functionalized to develop new active compounds. Additionally, fluorescent dyes derived from related chemical families are being used in innovative ways to improve safety and training within the industry. nih.gov For example, fluorescent tracer dyes can be mixed with agrochemicals to provide a visual representation of dermal exposure during application. nih.gov This allows agricultural workers to see where contamination occurs and modify their practices to reduce exposure, highlighting a novel application of dye chemistry in promoting occupational safety in agriculture. nih.gov
Green Chemistry Principles in Nitropyridinone Synthesis
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of nitropyridinone derivatives is an area where these principles are being actively applied. rasayanjournal.co.in Traditional methods for synthesizing pyridine-based compounds can involve harsh reagents and generate significant waste. rasayanjournal.co.in
To address these issues, researchers are exploring a variety of greener synthetic routes. These include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and often leads to higher product yields compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.in
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with alternatives like ionic liquids or even solvent-free reaction conditions is a key focus. rasayanjournal.co.inresearchgate.net
Electrosynthesis: Using electricity to drive chemical reactions offers a sustainable pathway by employing electrons as a "green reagent" for reductions and oxidations, often under ambient conditions, which can increase selectivity and reduce chemical waste. osti.gov
These environmentally benign approaches are not only beneficial for the environment but also offer economic advantages through increased efficiency and simplified purification processes. rasayanjournal.co.innih.gov
Advanced Methodological Developments in Characterization and Computation
The precise characterization of nitropyridinone derivatives is essential for understanding their structure, properties, and potential applications. A suite of advanced analytical techniques is employed to fully elucidate the molecular features of these compounds.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H and ¹³C NMR) and the spatial arrangement of the molecule. mdpi.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. mdpi.com |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, often using techniques like Electrospray Ionization (ESI-MS). mdpi.com |
| Single-Crystal X-ray Diffraction | Reveals the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net |
Alongside experimental characterization, computational chemistry has become an indispensable tool. mdpi.comDensity Functional Theory (DFT) calculations are widely used to model the properties of nitropyridinone derivatives. These theoretical calculations can predict:
Optimized Molecular Geometries: The most stable three-dimensional structure of the molecule. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energy gap between which is crucial for determining the electronic properties, reactivity, and potential applications in optoelectronics. mdpi.com
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to predicting its reactivity. mdpi.com
These computational methods allow researchers to screen potential derivatives and understand their properties before undertaking time-consuming and resource-intensive laboratory synthesis. mdpi.com
Q & A
Q. What are the reliable synthetic routes for 5,6-dimethyl-3-nitro-1H-pyridin-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 5,6-dimethyl-1H-pyridin-2-one with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at position 3. Excess nitration must be avoided to prevent byproducts like dinitro derivatives .
- Step 2: Purification via recrystallization using ethanol/water mixtures to isolate the product. Yield optimization (~65–82%) depends on stoichiometric ratios and reaction time .
- Key Characterization: Confirm nitro group placement using ¹H/¹³C NMR (e.g., nitro proton deshielding at δ 8.5–9.0 ppm) and FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use DMSO-d₆ as a solvent to resolve methyl protons (δ 2.1–2.3 ppm for C5/C6-CH₃) and aromatic protons. DEPT-135 can distinguish CH₃ groups from quaternary carbons .
- X-ray Crystallography: Employ SHELXL for structure refinement. Challenges include resolving nitro group orientation and hydrogen bonding in the pyridinone ring. SHELX programs are robust for small-molecule refinement, even with twinned data .
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) confirms molecular ion [M-H]⁻ at m/z 195.05 (calculated) .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., dinitro derivatives or ring-opened species) be minimized or characterized during nitration?
Methodological Answer:
- Byproduct Mitigation: Use low-temperature nitration (0–5°C) and stoichiometric control of HNO₃ to avoid over-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Characterization: LC-MS/MS can detect trace byproducts. Compare fragmentation patterns with synthetic standards. Computational modeling (DFT) predicts stability of intermediates, guiding pathway optimization .
Q. How should researchers reconcile contradictions between experimental XRD data and computational structural models?
Methodological Answer:
- Data Validation: Cross-validate XRD results (e.g., SHELXL-refined structures) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in nitro group dihedral angles may arise from crystal packing forces not modeled in simulations .
- Methodological Adjustments: If XRD data shows disorder, use TWINABS for data integration or refine alternate conformers. For computational models, include solvent effects (e.g., PCM for DMSO) to improve agreement .
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity using microbroth dilution (MIC against S. aureus and E. coli) or enzyme inhibition (e.g., COX-2 via fluorometric assays) .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., CRF-1 receptors). Prioritize derivatives with predicted binding energies < -7.0 kcal/mol .
- Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
